molecular formula C₇H₁₄O₂ B1148180 (S)-Ethyl 2-methylbutanoate CAS No. 10307-61-6

(S)-Ethyl 2-methylbutanoate

Cat. No. B1148180
CAS RN: 10307-61-6
M. Wt: 130.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Ethyl 2-methylbutanoate” is a chemical compound with the molecular formula C7H14O2 . It has an average mass of 130.185 Da and a monoisotopic mass of 130.099380 Da .


Synthesis Analysis

The synthesis of “(S)-Ethyl 2-methylbutanoate” has been achieved by induction of chirality through stereoselective alkylation reaction using non-cross-linked polystyrene (NCPS) supported 2-phenylimino-2-oxazolidine as a chiral auxiliary . This method is efficient, and the chiral auxiliary can be recovered by simple filtration .


Molecular Structure Analysis

The molecular structure of “(S)-Ethyl 2-methylbutanoate” consists of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The ChemSpider ID for this compound is 4934484 .


Physical And Chemical Properties Analysis

“(S)-Ethyl 2-methylbutanoate” has a molecular formula of C7H14O2 and a molecular mass of 130.18 . More detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

  • Wine Aromatics : (S)-Ethyl 2-methylbutanoate significantly contributes to the aroma of wine, particularly in red wines. Its presence, predominantly in the S-enantiomeric form, enhances the perception of fruity aromas, such as green apple and strawberry, in wine matrices (Lytra, Tempère, de Revel, & Barbe, 2014).

  • Aroma Profiles in Apples : This compound plays a key role in the aroma profile of apples. Studies show that (S)-Ethyl 2-methylbutanoate is a major contributor to the characteristic fruity aroma in different apple varieties (Rowan et al., 1996).

  • Metabolism in Fruits : Research indicates that (S)-Ethyl 2-methylbutanoate can arise from the metabolism of other compounds in fruits, such as ethyl tiglate, contributing to the complex flavor profiles of fruits like apples (Hauck, Weckerle, & Schwab, 2000).

  • Impact on Peanut Flavor : The compound has been identified as part of the volatile profile contributing to the fruity fermented flavor in peanuts, demonstrating its significance beyond just fruits (Greene, Sanders, & Drake, 2008).

  • Enantiomeric Distribution in Beverages : Studies on the enantiomeric distribution of ethyl 2-methylbutanoate and related esters in apple juices and wines have provided insights into the authenticity and quality control of these beverages (König & Schreier, 1999).

  • Chemical Kinetics : Research on the pyrolysis kinetics of related ethyl esters, including ethyl 3-hydroxy-3-methylbutanoate, contributes to the understanding of the chemical behavior of these compounds under high temperatures (Dominguez et al., 1996).

  • Chiral Synthesis : The compound has been explored in the context of chiral synthesis and stereochemical control in microbial reductions, which is important for producing optically pure compounds for various applications, including pharmaceuticals (Miya, Kawada, & Sugiyama, 1996).

Safety And Hazards

According to the safety data sheet, “(S)-Ethyl 2-methylbutanoate” is classified as a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

ethyl (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBXQFHJMCTLF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017671
Record name ethyl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-methylbutanoate

CAS RN

10307-61-6
Record name (S)-Ethyl 2-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10307-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
69
Citations
T Hauck, B Weckerle, W Schwab - Enantiomer, 2000 - europepmc.org
(S)-Ethyl 2-methylbutanoate is an important aroma compound in apples and serves as an indicator for genuineness of apple products due to its high optical purity of greater than 98% …
Number of citations: 9 europepmc.org
JC Zhu, YW Niu, M Huang, ZB Xiao - LWT, 2022 - Elsevier
Yingjia Gongjiu (YJGJ), as a strong-aroma-type baijiu, is popular among consumers due to its unique fruity flavor. However, previous research on the aroma characteristics of YJGJ …
Number of citations: 2 www.sciencedirect.com
A Hinterholzer, P Schieberle - Flavour and Fragrance Journal, 1998 - Wiley Online Library
Application of the aroma extract dilution analysis (AEDA) on an extract of the volatiles, isolated by solvent extraction of fresh orange juice followed by sublimation in vacuo at room …
Number of citations: 199 onlinelibrary.wiley.com
T König, P Schreier - Zeitschrift für Lebensmitteluntersuchung und …, 1999 - Springer
The distribution of 15 aroma constituents, including the (R)- and (S)-enantiomers of ethyl 2-methylbutanoate, in 30 commercially available and laboratory prepared apple juices was …
Number of citations: 11 link.springer.com
R Seideneck, P Schieberle - European Food Research and Technology, 2011 - Springer
Application of a comparative aroma extract dilution analysis on a hand-squeezed (juice A) and an industrially squeezed, unpasteurised orange juice (juice B), revealed qualitatively …
Number of citations: 25 link.springer.com
A Buettner, P Schieberle - Journal of Agricultural and Food …, 2001 - ACS Publications
Twenty-five odor-active compounds were quantified in hand-squeezed juices of Valencia late and Navel oranges using stable isotope dilution assays. Odor activity values (OAVs, ratio …
Number of citations: 251 pubs.acs.org
A Buettner, P Schieberle - Journal of Agricultural and food …, 2001 - ACS Publications
Twenty-five odor-active compounds were quantified in the fresh, hand-squeezed juice of White Marsh seedless grapefruits using stable isotope dilution assays. By calculation of the …
Number of citations: 183 pubs.acs.org
M Averbeck, PH Schieberle - European Food Research and Technology, 2009 - Springer
Application of an aroma extract dilution analysis on the entire volatile fraction isolated from an orange juice freshly reconstituted from concentrate revealed 40 odour-active constituents …
Number of citations: 72 link.springer.com
L Poisson, P Schieberle - Journal of agricultural and food …, 2008 - ACS Publications
Thirty-one of the 45 odor-active compounds previously identified by us in an American Bourbon whisky were quantified by stable isotope dilution assays. Also for this purpose, new …
Number of citations: 183 pubs.acs.org
M Dein, T Kerley, JP Munafo Jr - Journal of Agricultural and Food …, 2021 - ACS Publications
Riesling wines are mostly enjoyed as young wines, usually consumed within the first few years after bottling. Throughout several years of aging, Riesling wines begin to develop more …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.